

The Multifaceted Biological Activities of Ammonium Glycyrrhizate: A Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium glycyrrhizate (AG), a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), has a long history of medicinal use and is a subject of extensive scientific investigation.[1][2] This technical guide provides an in-depth review of the diverse biological activities of ammonium glycyrrhizate, with a focus on its anti-inflammatory, hepatoprotective, antiviral, and anticancer properties. The information is presented to support further research and drug development efforts, with detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Core Biological Activities

Ammonium glycyrrhizate exhibits a broad spectrum of pharmacological effects, primarily attributed to its anti-inflammatory, immunomodulatory, hepatoprotective, and antiviral actions.[3] [4] These activities are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, cell death, and viral replication.

Anti-inflammatory Activity

Ammonium glycyrrhizate demonstrates significant and long-lasting anti-inflammatory effects. [5] Its mechanisms of action involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.



Quantitative Data: Anti-inflammatory Effects

Experimental Model	Test Substance	Concentration/ Dose	Observed Effect	Reference(s)
Zymosan- induced paw edema in mice	Ammonium Glycyrrhizate (AG)	50 mg/kg (i.p.)	Significant reduction in paw edema from 1 to 3 hours postinjection.	[5]
Zymosan- induced paw edema in mice	Ammonium Glycyrrhizate (AG)	150 mg/kg (i.p.)	Robust and sustained reduction in paw edema from 1 hour onwards.	[5]
Acetic acid- induced writhing test in mice	Ammonium Glycyrrhizate (AG)	50 mg/kg (i.p.)	Reduction in the number of writhes.	[5]
Acetic acid- induced writhing test in mice	Ammonium Glycyrrhizate (AG)	150 mg/kg (i.p.)	Severe inhibition of writhing.	[5]

Experimental Protocol: Zymosan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory properties of compounds in vivo.[6]

- Animals: Male Swiss mice are typically used.
- Test Compound Administration: **Ammonium glycyrrhizate** is dissolved in a suitable vehicle (e.g., Hepes buffer) and administered intraperitoneally (i.p.) at desired doses (e.g., 50 and 150 mg/kg) 10 minutes before the inflammatory insult.[5]
- Induction of Inflammation: A 2.5% (w/v) solution of zymosan in saline is injected into the subplantar region of the right hind paw (20 μL/paw).[1]



- Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after zymosan injection.[5]
- Data Analysis: The increase in paw volume is calculated as the difference between the postinjection and pre-injection measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Hepatoprotective Activity

Ammonium glycyrrhizate has demonstrated notable protective effects against liver injury induced by various toxins.[7] This hepatoprotective activity is linked to its antioxidant properties and its ability to modulate apoptotic pathways.

Quantitative Data: Hepatoprotective Effects



Experimental Model	Test Substance	Concentration	Observed Effect	Reference(s)
LPS/Amoxicillin- clavulanate potassium (AC)- induced chicken hepatocyte injury	Compound Ammonium Glycyrrhizin (CAG)	10 μg/mL	Cell viability increased to 85.88 ± 3.03%.	[7]
LPS/AC-induced chicken hepatocyte injury	Compound Ammonium Glycyrrhizin (CAG)	100 μg/mL	Cell viability increased to 93.37 ± 1.80%.	[7]
LPS/AC-induced chicken hepatocyte injury	Compound Ammonium Glycyrrhizin (CAG)	10 μg/mL & 100 μg/mL	Significant decrease in ALT and AST levels (P < 0.01).	[7]
LPS/Florfenicol (FFC)-induced chicken hepatocyte injury	Compound Ammonium Glycyrrhizin (CAG)	1 μg/mL	Cell viability increased to 81.01 ± 4.68%.	[8]
LPS/FFC- induced chicken hepatocyte injury	Compound Ammonium Glycyrrhizin (CAG)	0.01 μg/mL	Apoptosis rate decreased to 27.07 ± 0.54%.	[8]
LPS/FFC- induced chicken hepatocyte injury	Compound Ammonium Glycyrrhizin (CAG)	1 μg/mL	Apoptosis rate decreased to 15.08 ± 1.28%.	[8]

Experimental Protocol: Lipopolysaccharide (LPS) and Enrofloxacin (ENR)-Induced Hepatocyte Injury

This in vitro model is used to assess the hepatoprotective effects of compounds against bacterial endotoxin and antibiotic-induced liver cell damage.[9][10]



- Cell Culture: Primary chicken hepatocytes are isolated and cultured.
- Induction of Injury: Hepatocytes are exposed to a combination of LPS (e.g., 30 μg/mL) and enrofloxacin (e.g., 80 μg/mL) for 24 hours to induce cell injury.[9]
- Treatment: Cells are pre-treated with various concentrations of Compound Ammonium Glycyrrhizin (CAG) for 24 hours prior to the addition of LPS/ENR.[9]
- Assessment of Viability: Cell viability is measured using assays such as the MTT assay.
- Biochemical Analysis: The levels of liver enzymes, such as alanine aminotransferase (ALT)
 and aspartate aminotransferase (AST), in the cell culture supernatant are quantified using
 commercial kits.
- Apoptosis Analysis: The rate of apoptosis is determined by flow cytometry using Annexin V-FITC/PI staining.[9]

Antiviral Activity

Ammonium glycyrrhizate has shown broad-spectrum antiviral activity against a range of viruses, including coronaviruses.[11] Its primary mechanism of antiviral action involves interfering with viral entry into host cells.

Quantitative Data: Antiviral Effects



Virus	Cell Line	Test Substance	EC50	Reference(s)
Human Coronavirus- OC43 (HCoV- OC43)	H460	Diammonium Glycyrrhizinate (DG)	360 ± 21 μg/mL	[1]
Human Coronavirus- 229E (HCoV- 229E)	Huh7	Diammonium Glycyrrhizinate (DG)	277 ± 4 μg/mL	[1]
SARS- associated Coronavirus (SARS-CoV)	Vero	Glycyrrhizin	300 μg/mL	[5]
SARS-CoV-2 Variants (B.1.1.7, B.1.351, BA.5, EG.5, XBB.1.16)	Vero E6	Diammonium Glycyrrhizinate (DG)	115 to 391 μg/mL	[1]

Anticancer Activity

Ammonium glycyrrhizate has been investigated for its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Effects

Cell Line	Test Substance	IC50	Reference(s)
HeLa (Cervical Cancer)	Ammonium Glycyrrhizinate	282.45 μg/mL	[7]

Experimental Protocol: MTT Assay for Cytotoxicity



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **ammonium glycyrrhizate** (e.g., 100-500 μg/mL) for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Key Signaling Pathways Modulated by Ammonium Glycyrrhizate

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. **Ammonium glycyrrhizate** has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[5]





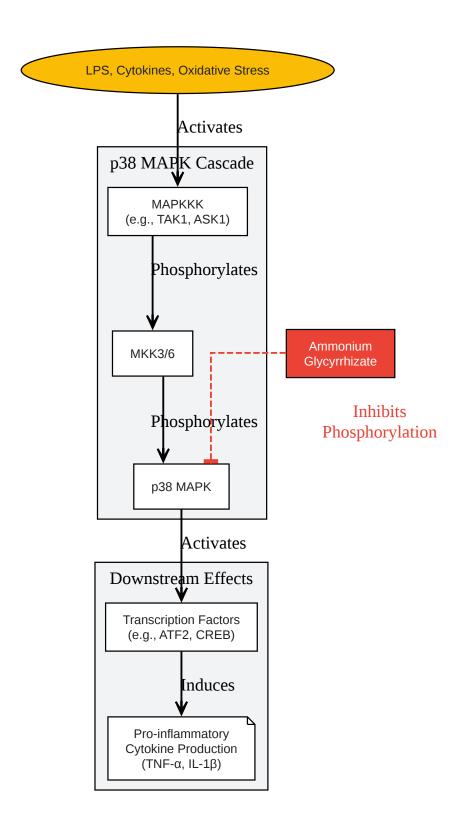
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Ammonium Glycyrrhizate inhibits the NF-kB signaling pathway.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. **Ammonium glycyrrhizate** has been found to modulate this pathway, contributing to its anti-inflammatory effects.





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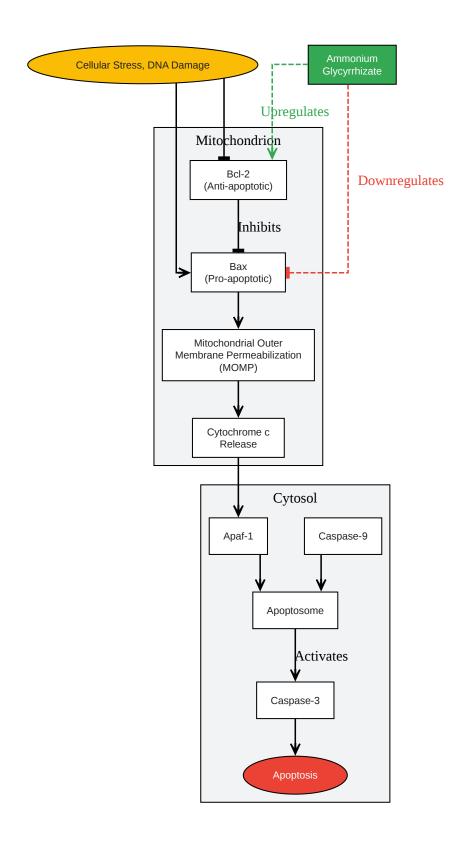
Ammonium Glycyrrhizate modulates the p38 MAPK signaling pathway.



Mitochondrial Apoptosis Pathway

Ammonium glycyrrhizate exerts some of its hepatoprotective and anticancer effects by modulating the intrinsic (mitochondrial) pathway of apoptosis. It can influence the expression of key regulatory proteins in the Bcl-2 family.[8]





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Ammonium Glycyrrhizate modulates the mitochondrial apoptosis pathway.



Conclusion

Ammonium glycyrrhizate is a promising natural compound with a wide array of biological activities that are of significant interest to the pharmaceutical and scientific communities. Its well-documented anti-inflammatory, hepatoprotective, antiviral, and anticancer effects are mediated through the modulation of key signaling pathways such as NF-kB, p38 MAPK, and the mitochondrial apoptosis pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of ammonium glycyrrhizate and develop novel therapeutic strategies for a variety of diseases. Further research is warranted to translate these preclinical findings into clinical applications.

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